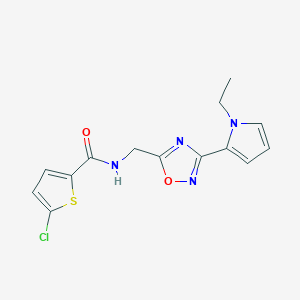![molecular formula C24H23N5O2S2 B2415433 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methoxybenzyl)acetamide CAS No. 1189463-24-8](/img/structure/B2415433.png)
2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methoxybenzyl)acetamide is a synthetic organic compound featuring a thiazolopyrimidine scaffold, fused with an isoquinoline moiety and adorned with a methoxybenzyl substituent. This compound captures interest for its multifaceted potential in pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The preparation of 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methoxybenzyl)acetamide involves multiple synthetic steps. The typical synthetic route can be outlined as follows:
Formation of Thiazolopyrimidine Core: : Starting from thiazole and pyrimidine precursors, the thiazolopyrimidine core is formed using a series of condensation reactions under conditions such as reflux in a polar aprotic solvent (e.g., DMF) with suitable base catalysts.
Coupling with Isoquinoline: : The 3,4-dihydroisoquinoline moiety is introduced through a nucleophilic substitution reaction, often facilitated by a coupling agent like EDC or DCC under mild conditions.
Attachment of Methoxybenzyl Group: : The methoxybenzyl group is introduced via a reaction with 4-methoxybenzyl chloride under anhydrous conditions, typically in the presence of a base such as NaH or K2CO3 to neutralize the released HCl.
Final Assembly: : The thiazolopyrimidine-isoquinoline intermediate undergoes a final thiol-acylation step with thioacetic acid derivatives to form the complete structure of this compound.
Industrial Production Methods:
Scalable industrial production follows the outlined synthetic route but adapts each step to large-scale chemical reactors. Process intensification techniques, including continuous flow synthesis and microwave-assisted reactions, are implemented to enhance yield, purity, and reaction efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions, often using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), may reduce various functional groups within the molecule, particularly the isoquinoline moiety.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at reactive positions, particularly within the thiazolopyrimidine ring.
Common Reagents and Conditions:
Oxidation: : KMnO₄ in basic aqueous medium, H₂O₂ in acetic acid.
Reduction: : LAH in dry ether, NaBH₄ in methanol or ethanol.
Substitution: : Halogenating agents like NBS for electrophilic substitution; organometallics like Grignard reagents for nucleophilic substitution.
Major Products:
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Formation of reduced isoquinoline derivatives.
Substitution: : Formation of various substituted thiazolopyrimidine compounds.
Scientific Research Applications
2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methoxybenzyl)acetamide is applied in various fields:
Chemistry: : Used as a building block in synthesis, studying its reaction patterns.
Biology: : Probed for its activity as an enzyme inhibitor or receptor ligand due to its complex structure.
Medicine: : Investigated for potential therapeutic properties, including anti-cancer, anti-inflammatory, or anti-microbial activities.
Industry: : Utilized in materials science for synthesizing novel polymers or materials with specific functionalities.
Mechanism of Action
The mechanism of action often involves interaction with biological macromolecules:
Molecular Targets: : Enzyme active sites, receptor binding domains.
Pathways: : It may inhibit enzyme function or modulate receptor activity by binding to specific protein targets, interfering with signal transduction or metabolic pathways.
Comparison with Similar Compounds
Comparing this compound to similar entities highlights its distinctiveness:
Similar Compounds: : Thiazolopyrimidine derivatives, isoquinoline-based drugs.
Uniqueness: : The combination of thiazolopyrimidine with dihydroisoquinoline and methoxybenzyl groups creates unique steric and electronic environments, which are distinct from simpler analogs.
Overall, "2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methoxybenzyl)acetamide" is a fascinating compound with broad potential in various scientific and industrial applications, driven by its complex and versatile chemical nature.
Properties
IUPAC Name |
2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S2/c1-31-19-8-6-16(7-9-19)12-25-20(30)14-32-23-21-22(26-15-27-23)28-24(33-21)29-11-10-17-4-2-3-5-18(17)13-29/h2-9,15H,10-14H2,1H3,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMPXZGYEPKGKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCC5=CC=CC=C5C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide](/img/structure/B2415354.png)
![2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2415356.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide](/img/structure/B2415358.png)


![2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2415362.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide](/img/structure/B2415364.png)

![N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2415367.png)
![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4-phenylthiazole-5-carboxylate](/img/structure/B2415369.png)


